![molecular formula C20H34O4 B7779885 Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol](/img/structure/B7779885.png)
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, also known as aliphatic polycarbonate-based polyurethane, is a type of polymer that has been successfully synthesized using two aliphatic polycarbonate polyols and hexamethylene diisocyanate (HDI) with 1,4-butanediol (1,4-BD) as the chain extender . One of the aliphatic polycarbonate polyols, named PBC-diol, was prepared from dimethyl carbonate (DMC) and 1,4-BD, while the other, named PCHC-diol, was derived by reacting DMC with 1,4-cyclohexanedimethanol (CHDM) .
Synthesis Analysis
The synthesis of this polymer involves the reaction of 1,4-cyclohexanedimethanol (CHDM) with various diacids by melt polycondensation . In one study, p-hydroxybenzaldehyde, a bio-based monomer, was used to synthesize a novel diol, 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD). The EDPD was then polymerized with CHDM and aliphatic diacids to synthesize a series of aliphatic-aromatic polyesters .
Molecular Structure Analysis
The molecular structure of this polymer is characterized by chains of carbon atoms or benzene rings joined by amide links . The repeating units in the polymer contain these chains, which are held together by amide links .
Chemical Reactions Analysis
The chemical reactions involved in the formation of this polymer include the polymerization of the diol with CHDM and aliphatic diacids . This process involves the formation of amide links between the monomers, with the loss of a molecule of water in each reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this polymer include a high molecular weight and a crystalline structure . It exhibits good toughness, with a high elongation at break . The glass transition temperature of the polymer is similar to that of petroleum-based polyester poly(ethylene terephthalate) (PET), but its processing window is wider due to its low melting temperature and high initial thermal degradation temperature .
Mechanism of Action
The mechanism of action of this polymer is primarily based on its physical and chemical properties. Its high molecular weight and crystalline nature contribute to its toughness . The properties of the polymer can be adjusted by varying the length of the carbon chains of the dicarboxylic acid moieties .
properties
IUPAC Name |
bis(cyclohexylmethyl) hexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclohexylmethyl) hexanedioate | |
CAS RN |
33478-30-7 |
Source
|
Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.